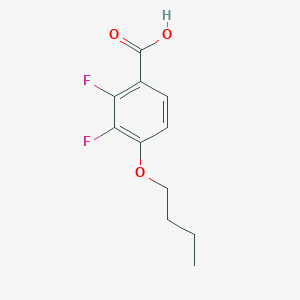
4-Butoxy-2,3-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxy-2,3-difluorobenzoic acid is an organic compound belonging to the class of fluorinated benzoic acids It is characterized by the presence of a butoxy group and two fluorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,3-difluorobenzoic acid typically involves the introduction of the butoxy group and fluorine atoms onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3-difluorobenzoic acid, is reacted with butanol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Butoxy-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atoms can be selectively reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of partially or fully reduced fluorinated benzoic acids.
Substitution: Formation of substituted benzoic acids with various functional groups replacing the fluorine atoms.
科学的研究の応用
4-Butoxy-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
作用機序
The mechanism of action of 4-Butoxy-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The butoxy group also contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
類似化合物との比較
2,3-Difluorobenzoic acid: Lacks the butoxy group, resulting in different chemical and biological properties.
4-Butoxybenzoic acid: Lacks the fluorine atoms, affecting its reactivity and applications.
3,4-Difluorobenzoic acid, butyl ester: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness: 4-Butoxy-2,3-difluorobenzoic acid is unique due to the combination of the butoxy group and fluorine atoms, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets.
特性
分子式 |
C11H12F2O3 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC名 |
4-butoxy-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5H,2-3,6H2,1H3,(H,14,15) |
InChIキー |
GQJDDDWFMGWTMW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















